2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine
Overview
Description
2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine is a biochemical compound used for proteomics research . It has a molecular formula of C11H15N3O3 and a molecular weight of 237.26 .
Molecular Structure Analysis
The molecular structure of 2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine consists of a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom. Two of the carbon atoms in the ring are substituted with methyl groups. The fourth carbon atom in the ring is substituted with a 5-nitropyridin-2-yl group .Physical And Chemical Properties Analysis
The predicted boiling point of 2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine is 402.8±45.0 °C and its predicted density is 1.199±0.06 g/cm3 . It should be stored in an inert atmosphere at room temperature .Scientific Research Applications
Synthesis and Structural Analysis
2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine has been studied in various synthesis and structural analysis contexts. For instance, it has been involved in reactions with secondary amines, leading to the formation of compounds like 2,5-dimethyl-trans-2,3-dimorpholino-4-nitro-2,3-dihydrothiophen, with their structures determined through X-ray analysis (Mugnoli et al., 1980). This kind of research provides valuable insights into the molecular configurations and potential applications of such compounds.
Designer Substrate in Heterocyclic Scaffolds
The compound has also been utilized as a designer substrate in the synthesis of important heterocyclic scaffolds. For example, dimethyl [(2R,3R,5S)-5-phenylmorpholine-2,3-diyl]diacetate, a morpholine derivative, was used as a "chemical multitalent" for transforming into valuable heterocyclic building blocks (Pandey et al., 2012). This demonstrates the flexibility and utility of morpholine-based compounds in synthetic chemistry.
Kinetic Studies
Kinetic studies involving morpholine and its derivatives, like 2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine, have been conducted to understand their reaction mechanisms. For instance, the kinetics of reactions between nitropyridines and morpholine have been explored to understand the influence of steric hindrance and the stability of quinonoid structures in these reactions (Hamed, 1997).
Luminescent Properties
Research into the luminescent properties of morpholine derivatives has led to the development of novel erbium(III) complexes for potential applications in optical amplifiers and waveguides. These complexes, including morpholine as a ligand, exhibit characteristic near-infrared luminescence, crucial for telecommunications and laser technologies (Martín‐Ramos et al., 2013).
Antifungal Agents
The derivative, 2-(2-oxo-morpholin-3-yl)-acetamide, has shown promising results as a broad-spectrum antifungal agent, particularly effective against Candida and Aspergillus species (Bardiot et al., 2015). This highlights the potential medicinal applications of morpholine derivatives.
Photoreactive Properties
Studies have also explored the photoreactive properties of morpholine derivatives. For instance, pyrido[2,3-c]furoxan, when irradiated in the presence of morpholine, produces various photoproducts, indicating potential applications in photochemistry and materials science (Miyazawa et al., 1995).
properties
IUPAC Name |
2,6-dimethyl-4-(5-nitropyridin-2-yl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-8-6-13(7-9(2)17-8)11-4-3-10(5-12-11)14(15)16/h3-5,8-9H,6-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWWQMFPALMWEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384394 | |
Record name | 2,6-dimethyl-4-(5-nitropyridin-2-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20384394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26730464 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine | |
CAS RN |
260447-04-9 | |
Record name | 2,6-dimethyl-4-(5-nitropyridin-2-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20384394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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